molecular formula C25H25NO4 B2609496 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2241128-50-5

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2609496
CAS No.: 2241128-50-5
M. Wt: 403.478
InChI Key: DLHNMMNNRUVSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydropyridine ring, and a cyclobutane carboxylic acid moiety

Preparation Methods

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amine group with the Fmoc group, followed by the formation of the tetrahydropyridine ring and the cyclobutane carboxylic acid moiety. The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions, and various solvents like dichloromethane (DCM) and dimethylformamide (DMF) for the reactions .

Chemical Reactions Analysis

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

    Coupling Reactions: The Fmoc group allows for peptide coupling reactions, making the compound useful in peptide synthesis

Scientific Research Applications

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group facilitates the compound’s incorporation into peptides, allowing it to modulate biological processes by interacting with enzymes, receptors, and other proteins. The tetrahydropyridine ring and cyclobutane carboxylic acid moiety contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar compounds to 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid include:

    1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound shares the Fmoc group and a similar structural framework but differs in the ring structure.

    1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione: Another compound with the Fmoc group, used in peptide synthesis and organic chemistry.

    Fmoc-Lys-OtBu: A derivative used in peptide synthesis, featuring the Fmoc group and a lysine residue

These compounds highlight the versatility of the Fmoc group in organic synthesis and its importance in the development of novel materials and therapeutic agents.

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-10,22H,5,11-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHNMMNNRUVSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241128-50-5
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.